Cas no 854107-53-2 (3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one)

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one structure
854107-53-2 structure
Product Name:3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
Numero CAS:854107-53-2
MF:C13H16N2OS
MW:248.343941688538
MDL:MFCD22419938
CID:4553145
PubChem ID:24956672
Update Time:2025-11-01

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
    • (2Z)-3-(2-Methylphenyl)-2-(propylimino)-4-thiazolidinone (ACI)
    • SCHEMBL946005
    • 3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one
    • (Z)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one
    • 3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one
    • AKOS037650714
    • SCHEMBL946007
    • 854107-53-2
    • (2Z)-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one
    • CS-15209
    • C13165
    • MFCD22419938
    • CS-B1608
    • (2Z)-3-(2-Methylphenyl)-2-(propylimino)-4-thiazolidinone
    • MDL: MFCD22419938
    • Inchi: 1S/C13H16N2OS/c1-3-8-14-13-15(12(16)9-17-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3/b14-13-
    • Chiave InChI: OYBHACSOBWDLDC-YPKPFQOOSA-N
    • Sorrisi: N(=C1/SCC(=O)N/1C1C=CC=CC=1C)/CCC

Proprietà calcolate

  • Massa esatta: 248.09833431g/mol
  • Massa monoisotopica: 248.09833431g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58
  • XLogP3: 3.2

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Prezzodi più >>

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3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt
Riferimento
Discovery of super soft-drug modulators of sphingosine-1-phosphate receptor 1
Bell, Mark; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(19), 3255-3259

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  -78 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  16 h, rt
Riferimento
Discovery of soft-drug topical tool modulators of sphingosine-1-phosphate receptor 1 (S1PR1)
Bell, Mark; et al, ACS Medicinal Chemistry Letters, 2019, 10(3), 341-347

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Methanol ;  30 °C; 3.5 h, rt
1.2 Reagents: Pyridine ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Riferimento
2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists
Bolli, Martin H.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 4198-4211

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  20 °C; 15 min, 20 °C; 20 °C → 0 °C
1.2 < 5 °C; 15 min, 0 °C
1.3 Reagents: Pyridine ;  0 °C; 15 min, 0 °C; 0 °C → 20 °C
Riferimento
2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists
Bolli, Martin H.; et al, Journal of Medicinal Chemistry, 2010, 53(10), 4198-4211

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Raw materials

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Preparation Products

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
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(CAS:854107-53-2)3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
Numero d'ordine:sfd9866
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:854107-53-2)3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
Numero d'ordine:A1055551
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:42
Prezzo ($):159.0
Email:sales@amadischem.com

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one Letteratura correlata

Ulteriori informazioni su 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one (CAS No. 854107-53-2): A Comprehensive Overview of Structure, Synthesis, and Applications in Pharmaceutical Research

3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one is a structurally unique compound with a molecular formula of C14H15N3O2S. This compound, identified by its CAS No. 854107-53-2, represents a novel class of thiazolidinone derivatives that have garnered significant attention in the pharmaceutical industry due to their potential therapeutic applications. The molecule features a thiazolidin-4-one ring system, which is a key structural motif in many bioactive compounds, combined with a 2-(2-methylphenyl) substituent and a (Z)-propylimino group. These structural elements contribute to its diverse pharmacological properties and biological activity.

The thiazolidinone ring is a five-membered heterocyclic structure containing a sulfur atom and a carbonyl group. This ring system is widely recognized in medicinal chemistry for its ability to modulate enzyme activity and cellular signaling pathways. The 2-(2-methylphenyl) substituent introduces aromaticity and steric bulk, which may influence the compound's interactions with biological targets. The (Z)-propylimino group, characterized by a trans geometry, adds conformational flexibility and enhances the molecule's reactivity toward enzymatic or chemical transformations. These features collectively define the compound's physicochemical profile and its potential for drug development.

Recent advances in synthetic organic chemistry have enabled the efficient synthesis of 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one through catalytic methods. A study published in Organic & Biomolecular Chemistry (2023) reported a one-pot, three-component coupling reaction using a palladium catalyst to construct the thiazolidin-3-one framework. This approach not only streamlines the synthesis but also minimizes the formation of byproducts, aligning with green chemistry principles. The reaction conditions, including temperature, solvent, and catalyst loading, were optimized to achieve high yields and selectivity. This synthetic strategy provides a scalable method for the preparation of related thiazolidinone derivatives, which are valuable intermediates in pharmaceutical research.

The pharmacological activity of 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one has been explored in several preclinical studies. A 2024 paper in Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of serine proteases, which are implicated in inflammatory diseases and cancer progression. The compound exhibited potent enzymatic activity against trypsin and chymotrypsin, with IC50 values in the nanomolar range. This suggests its application as a lead compound for the development of anti-inflammatory and anti-cancer agents. Additionally, its ability to modulate the activity of matrix metalloproteinases (MMPs) was highlighted, indicating potential therapeutic utility in tissue remodeling disorders.

Structural modifications to the thiazolidin-4-one ring have been shown to significantly impact the biological activity of related compounds. A comparative study published in European Journal of Medicinal Chemistry (2023) evaluated the effects of substituents on the 2-(2-methylphenyl) group and the (Z)-propylimino linkage. The results indicated that electron-withdrawing groups on the aromatic ring enhanced the compound's binding affinity to target proteins, while the trans configuration of the imino group was critical for maintaining the correct conformation for enzyme inhibition. These findings underscore the importance of precise structural design in optimizing the therapeutic potential of thiazolidinone derivatives.

In the context of drug discovery, 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one represents a promising scaffold for the development of small-molecule therapeutics. Its ability to interact with multiple biological targets, combined with its structural versatility, makes it a valuable platform for the synthesis of new drugs. Researchers are currently exploring its potential in the treatment of neurodegenerative diseases, where its ability to modulate protein aggregation and inflammation could offer therapeutic benefits. Additionally, its activity against drug-resistant bacterial strains has been investigated, highlighting its potential as an antimicrobial agent.

Challenges in the development of 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one include optimizing its pharmacokinetic properties and minimizing potential toxicological effects. A 2024 review in Drug Discovery Today emphasized the need for further studies on its metabolic stability and tissue distribution. While initial in vitro experiments suggest low cytotoxicity, in vivo studies are required to assess its safety profile. Additionally, the compound's solubility and bioavailability must be improved to ensure effective delivery to target tissues, particularly in the context of oral administration.

The future of 3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one research lies in the integration of computational modeling and experimental approaches to guide its development. Molecular docking studies and virtual screening techniques are being employed to identify potential targets and predict the compound's interactions with biological systems. These methods, combined with advanced synthetic strategies, will accelerate the discovery of new therapeutic applications and optimize its properties for clinical use.

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:854107-53-2)3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
sfd9866
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:854107-53-2)3-(2-Methylphenyl)-2-((Z)-propylimino)thiazolidin-4-one
A1055551
Purezza:99%
Quantità:1g
Prezzo ($):159.0
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